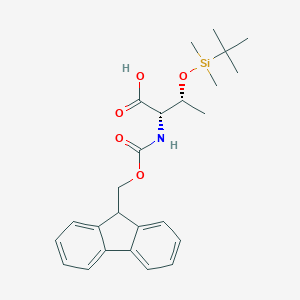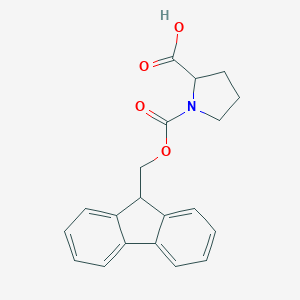
Fmoc-L-homophenylalanine
概要
説明
Fmoc-L-homophenylalanine is a synthetic amino acid with a phenylalanine side chain and a Fmoc (9-fluorenylmethoxycarbonyl) protecting group . It is used as an active pharmaceutical intermediate . The IUPAC name for Fmoc-L-homophenylalanine is (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-4-phenylbutanoic acid .
Synthesis Analysis
Fmoc-L-homophenylalanine is used in peptide synthesis and protein engineering. It can be used to modify the properties of peptides and proteins, enhancing their biological activity and stability .Molecular Structure Analysis
The molecular formula of Fmoc-L-homophenylalanine is C25H23NO4, and its molecular weight is 401.45 . It appears as a white powder .Chemical Reactions Analysis
Fmoc-L-homophenylalanine is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis
Fmoc-L-homophenylalanine has a melting point of 142 - 159 °C . It is slightly soluble in water . The optical rotation is [a]D20 = -9 ± 2 ° (C=1, DMF) .科学的研究の応用
- Fmoc-dipeptides, including those containing α-methyl-L-phenylalanine, exhibit self-assembly behavior in aqueous media. These peptides form supramolecular nanostructures, leading to hydrogel formation .
- The position and number of methyl groups introduced onto the carbons of Fmoc-dipeptides significantly influence the morphology of the supramolecular nanostructure and the hydrogel network .
- Fmoc-L-homophenylalanine serves as an essential building block for peptide synthesis. Researchers use it to create high-quality peptides for various applications .
- In the pharmaceutical industry, Fmoc-L-homophenylalanine acts as an intermediate in the synthesis of bioactive compounds. Its incorporation into peptide sequences contributes to drug development .
Hydrogel Formation and Self-Assembly
Peptide Synthesis
Active Pharmaceutical Intermediate
Antibacterial Activity
作用機序
Target of Action
Fmoc-L-homophenylalanine, a modified form of phenylalanine, has been found to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . The primary targets of this compound are these bacteria, where it acts to inhibit their growth and proliferation .
Mode of Action
Fmoc-L-homophenylalanine interacts with its targets by crossing the bacterial membrane and reducing the glutathione levels, which is essential for bacterial growth and survival . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeability and integrity, which leads to the death of Gram-positive bacteria .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the bacterial cell membrane, leading to oxidative and osmotic stress . This disruption of the bacterial cell’s homeostasis can lead to cell death .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The primary result of Fmoc-L-homophenylalanine’s action is the inhibition of bacterial growth and proliferation. This is achieved through the compound’s interaction with the bacterial cell membrane, leading to oxidative and osmotic stress, and ultimately, cell death .
Action Environment
The action of Fmoc-L-homophenylalanine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability and efficacy .
Safety and Hazards
Fmoc-L-homophenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including protective gloves, clothing, and eye/face protection, should be used .
将来の方向性
Fmoc-L-homophenylalanine and other Fmoc-protected peptides and amino acids are gaining interest due to their ease of synthesis and cost-effectiveness . They are being studied for various biomedical applications, including as antimicrobial agents . The behavior of these compounds is still being studied, as the final material obtained is deeply dependent on the preparation method .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375787 | |
| Record name | Fmoc-L-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-homophenylalanine | |
CAS RN |
132684-59-4 | |
| Record name | Fmoc-L-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Fmoc-L-homophenylalanine in influencing intracellular calcium levels?
A1: Fmoc-L-homophenylalanine elevates intracellular calcium concentrations () by triggering the release of calcium from the endoplasmic reticulum, a key calcium storage site within cells [, ]. This release is not dependent on inositol trisphosphate (IP3), a common second messenger involved in calcium signaling []. Instead, the compound appears to act through a pathway involving phospholipase C []. Additionally, Fmoc-L-homophenylalanine promotes calcium entry from the extracellular environment, a process known as capacitative calcium entry []. This entry is further enhanced by the activation of protein kinase C [].
Q2: In which cell types has Fmoc-L-homophenylalanine been shown to modulate intracellular calcium levels?
A2: Studies have demonstrated that Fmoc-L-homophenylalanine can increase in a variety of human cell lines. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















